molecular formula C18H22N4O3S2 B10865508 4-(3-methoxyphenyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide

4-(3-methoxyphenyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide

Cat. No.: B10865508
M. Wt: 406.5 g/mol
InChI Key: VHPCIKFULMJKIH-UHFFFAOYSA-N
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Description

sulfamethoxazole , belongs to the class of sulfonamide antibiotics. It is widely used for its antibacterial properties. The compound’s chemical structure consists of a piperazine ring, a sulfonamide group, and aromatic substituents.

Preparation Methods

Synthetic Routes:

    Condensation Reaction:

    Industrial Production:

Chemical Reactions Analysis

Sulfamethoxazole undergoes several reactions:

    Oxidation: It can be oxidized to form sulfamethoxazole N-oxide, which retains antibacterial activity.

    Reduction: Reduction of the nitro group yields the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonamide nitrogen.

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

Sulfamethoxazole finds applications in various fields:

    Antibacterial Agent: It inhibits bacterial dihydropteroate synthase, disrupting folate synthesis.

    Combination Therapy: Often used with trimethoprim (as co-trimoxazole) to treat bacterial infections.

    Urinary Tract Infections: Effective against Gram-negative bacteria.

    Toxoplasmosis Treatment: Used in combination with pyrimethamine.

    Veterinary Medicine: Used to treat infections in animals.

Mechanism of Action

  • Sulfamethoxazole inhibits dihydropteroate synthase, a key enzyme in bacterial folate biosynthesis.
  • By blocking folate production, it disrupts DNA and RNA synthesis, leading to bacterial cell death.

Comparison with Similar Compounds

    Trimethoprim: Often combined with sulfamethoxazole (co-trimoxazole) for synergistic antibacterial effects.

    Other Sulfonamides: Sulfamethoxazole stands out due to its balanced spectrum of activity and clinical efficacy.

: https://pubchem.ncbi.nlm.nih.gov/compound/Sulfamethoxazole : https://www.ncbi.nlm.nih.gov/pmc/articles/PMC88911/ : https://www.drugbank.ca/drugs/DB01015 : https://www.ncbi.nlm.nih.gov/books/NBK548741/

Properties

Molecular Formula

C18H22N4O3S2

Molecular Weight

406.5 g/mol

IUPAC Name

4-(3-methoxyphenyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide

InChI

InChI=1S/C18H22N4O3S2/c1-25-16-4-2-3-15(13-16)21-9-11-22(12-10-21)18(26)20-14-5-7-17(8-6-14)27(19,23)24/h2-8,13H,9-12H2,1H3,(H,20,26)(H2,19,23,24)

InChI Key

VHPCIKFULMJKIH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=S)NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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